Licofuranocoumarin

Natural Product Chemistry Phytochemistry Isoflavonoid Classification

Authentication of Glycyrrhiza uralensis and G. glabra requires species-specific chemical markers-common glycyrrhizic acid cannot distinguish between Glycyrrhiza species, leading to botanical misidentification. Licofuranocoumarin resolves this analytical gap through its exclusive 3-arylcoumarin skeleton and unique occurrence confined to these licorice species. · Serves as a definitive HPLC/LC-MS marker for botanical authentication of licorice raw materials, extracts, and finished products, offering higher specificity than widely distributed markers. · Its rigorously elucidated structure, validated by NMR and HRMS, provides a reliable reference for dereplication, chemotaxonomic studies, and SAR investigations targeting 3-arylcoumarin bioactivity. · Available as a high-purity analytical standard with full spectroscopic documentation, ensuring reproducible results across independent laboratories.

Molecular Formula C21H20O7
Molecular Weight 384.4 g/mol
CAS No. 329319-07-5
Cat. No. B1675298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLicofuranocoumarin
CAS329319-07-5
SynonymsLicofuranocoumarin; 
Molecular FormulaC21H20O7
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC(C)(C1CC2=C(O1)C=C3C(=C2OC)C=C(C(=O)O3)C4=C(C=C(C=C4)O)O)O
InChIInChI=1S/C21H20O7/c1-21(2,25)18-8-14-16(27-18)9-17-13(19(14)26-3)7-12(20(24)28-17)11-5-4-10(22)6-15(11)23/h4-7,9,18,22-23,25H,8H2,1-3H3
InChIKeyGAUFLNQQCSXBPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Licofuranocoumarin (CAS 329319-07-5): A 3-Arylcoumarin-Derived Isoflavonoid Sourced Exclusively from Glycyrrhiza Species


Licofuranocoumarin (CAS 329319-07-5, molecular formula C21H20O7, exact mass 384.1209 g/mol) is a minor flavonoid belonging to the hydroxyisoflavonoid class . It is characterized by a 3-arylcoumarin skeleton, a structural subclass of isoflavonoids, and is naturally biosynthesized and accumulated in the underground parts of licorice plants, specifically Glycyrrhiza uralensis and Glycyrrhiza glabra . First structurally elucidated in 2000, it is not a common or highly abundant secondary metabolite, making its isolation and characterization a specialized analytical task .

Why Substituting Licofuranocoumarin with Other Coumarins or Flavonoids Introduces Scientific and Regulatory Ambiguity


Substituting Licofuranocoumarin with other furanocoumarins or generic flavonoids is scientifically untenable due to its unique 3-arylcoumarin skeleton, which is distinct from the more common linear or angular furanocoumarins (e.g., psoralen) and simple coumarins . Furthermore, its specific occurrence in Glycyrrhiza species ties it to a unique biosynthetic pathway and phytochemical profile . Generic substitution would invalidate comparative studies, confound analytical reference standards, and fail to meet sourcing requirements for natural product research focused on licorice-derived bioactives. The compound's specific spectroscopic and chromatographic properties, as validated in its structural elucidation, cannot be replicated by a structural analog, making it non-interchangeable for any application requiring precise chemical identity .

Quantitative Differentiation Evidence for Licofuranocoumarin (CAS 329319-07-5)


Structural Differentiation: Licofuranocoumarin as a 3-Arylcoumarin Skeleton Versus Common Coumarin Scaffolds

Licofuranocoumarin is unequivocally classified as a 3-arylcoumarin, a rare sub-class of isoflavonoids, distinguishing it from the more abundant simple coumarins (e.g., coumarin, umbelliferone) and linear/angular furanocoumarins (e.g., psoralen, angelicin). Its structure was elucidated using 1D and 2D NMR spectroscopy, confirming a 6-(2,4-dihydroxyphenyl)-2-(1-hydroxy-1-methylethyl)-4-methoxy-2,3-dihydro-furo[3,2-g]chromen-7-one core . This contrasts with the basic benzopyrone framework of simple coumarins and the fused furan ring orientation in common furanocoumarins.

Natural Product Chemistry Phytochemistry Isoflavonoid Classification

Phytochemical Sourcing Specificity: Exclusive Occurrence in Glycyrrhiza uralensis and G. glabra

Licofuranocoumarin has been isolated and characterized exclusively from the roots and underground parts of Glycyrrhiza uralensis and Glycyrrhiza glabra . This is in contrast to many furanocoumarins (e.g., psoralen, bergapten) which are widely distributed across Apiaceae, Rutaceae, and Moraceae families . This narrow phylogenetic distribution makes it a highly specific marker compound for these licorice species.

Botanical Authentication Phytochemical Profiling Natural Product Sourcing

Physicochemical Property Profile: Distinct LogP and Solubility Parameters Relevant for Experimental Design

The calculated physicochemical properties of Licofuranocoumarin offer a distinct profile compared to common coumarins. Its predicted LogP value of 2.64-2.71 indicates moderate lipophilicity, which is higher than that of simple coumarins (e.g., coumarin LogP ~1.39) but lower than highly lipophilic prenylated flavonoids . Its low predicted aqueous solubility (0.024 g/L, LogS -4.2) necessitates the use of organic co-solvents like DMSO for in vitro assays .

Physicochemical Characterization Drug-likeness Solubility Prediction

Structural Elucidation and Spectral Fingerprint: Validated Identity for Analytical Reference Standards

The complete structural assignment of Licofuranocoumarin was achieved through comprehensive spectroscopic analysis, including 1H NMR, 13C NMR, and 2D correlation experiments (COSY, HMQC, HMBC), providing a definitive spectral fingerprint . Simulated 13C NMR spectra (800 MHz, acetone-d6) are also available for reference . This level of characterization is essential for the compound to serve as a reliable analytical reference standard, a requirement not uniformly met for all commercially available natural product analogs.

Spectroscopic Characterization Analytical Chemistry Reference Standards

Defined Research and Industrial Application Scenarios for Licofuranocoumarin (CAS 329319-07-5)


Phytochemical Authentication and Quality Control of Glycyrrhiza-Derived Products

Utilize Licofuranocoumarin as a species-specific chemical marker in high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods to authenticate Glycyrrhiza uralensis and G. glabra raw materials, extracts, and finished products. Its exclusive occurrence, as confirmed by isolation studies , provides a higher degree of botanical specificity than more widely distributed marker compounds like glycyrrhizic acid. This application directly leverages the evidence of its unique taxonomic distribution presented in Section 3.

Chemotaxonomic and Biosynthetic Pathway Investigations in Fabaceae

Employ Licofuranocoumarin in chemotaxonomic studies to delineate phylogenetic relationships within the Glycyrrhiza genus or to investigate the biosynthetic pathways leading to rare 3-arylcoumarins in legumes. Its structural uniqueness as a 3-arylcoumarin, established through rigorous spectroscopic analysis , provides a specific chemotype for comparative studies against more common isoflavonoids (e.g., isoflavones like genistein) found in other Fabaceae species. This application is grounded in the structural and taxonomic differentiation evidence.

Preparation of Validated Analytical Reference Standards for Natural Product Libraries

Source Licofuranocoumarin for inclusion in natural product screening libraries where its well-defined spectroscopic and physical properties enable its use as a positive control for analytical method development (e.g., optimizing LC-MS/MS parameters for detecting 3-arylcoumarins) and as a reference compound for dereplication efforts. The availability of validated NMR data, as noted in Section 3, makes it a reliable component of any library focused on isoflavonoid chemical space.

Structure-Activity Relationship (SAR) Studies on 3-Arylcoumarin Scaffolds

Incorporate Licofuranocoumarin as a reference compound in SAR studies investigating the biological activity of 3-arylcoumarin derivatives. Its core skeleton and substitution pattern (C-4 methoxy, C-6 aryl group) provide a specific structural baseline for comparison when evaluating synthetic analogs or other natural 3-arylcoumarins (e.g., glycycoumarin). This application is supported by its unique and validated chemical structure, which is essential for drawing meaningful SAR conclusions .

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